

Penicillin G benzathine molecular structure and properties

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Compound of Interest

Compound Name: *Bicillin L-A*

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Penicillin G Benzathine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for Penicillin G benzathine. The information is curated for researchers, scientists, and professionals involved in drug development and analysis.

Molecular Structure and Chemical Properties

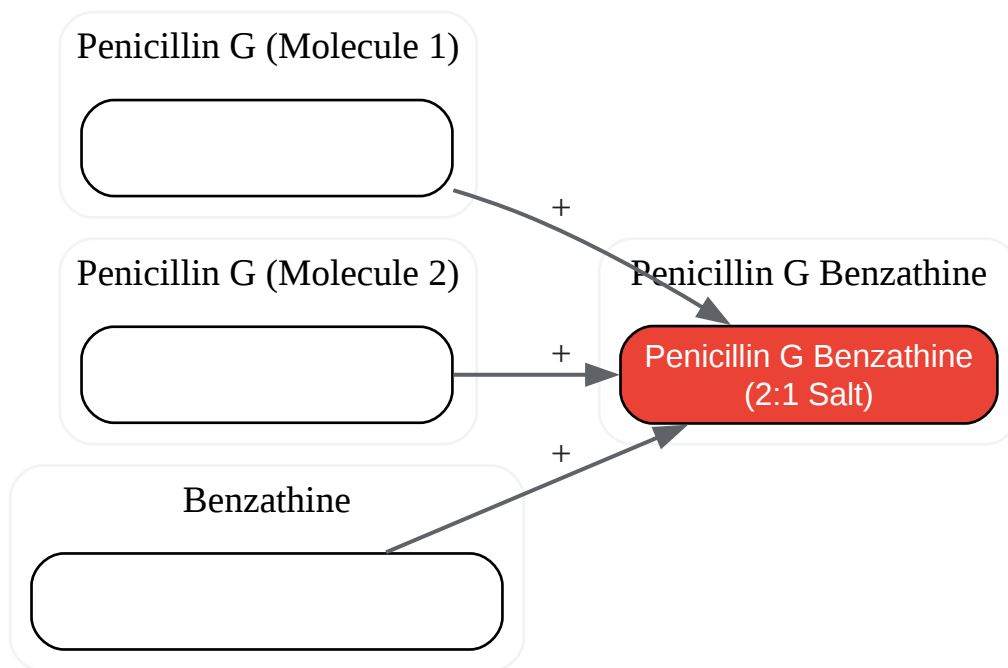
Penicillin G benzathine is the salt formed from two molecules of penicillin G and one molecule of N,N'-dibenzylethylenediamine (benzathine). This formulation is designed to provide a long-acting depot for intramuscular injection, allowing for the slow release of penicillin G.

The chemical structure of Penicillin G benzathine is composed of a central benzathine molecule ionically bonded to two penicillin G molecules. The penicillin G molecule itself is characterized by a β -lactam ring fused to a thiazolidine ring.

Chemical Name: (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid compound with N,N'-dibenzylethylenediamine (2:1)

Synonyms: Benzathine benzylpenicillin, Benzathine penicillin G, Dibenzylethylenediamine dipenicillin G

Below is a diagram illustrating the formation of Penicillin G benzathine from its constituent molecules.



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Caption: Formation of Penicillin G benzathine.

Table 1: Physicochemical Properties of Penicillin G Benzathine

Property	Value	References
Molecular Formula	C ₄₈ H ₅₆ N ₆ O ₈ S ₂ (anhydrous)	
	C ₄₈ H ₆₄ N ₆ O ₁₂ S ₂ (tetrahydrate)	
Molecular Weight	909.1 g/mol (anhydrous)	
	981.2 g/mol (tetrahydrate)	
CAS Number	1538-09-6 (anhydrous)	
	41372-02-5 (tetrahydrate)	
Appearance	White crystalline powder	[1]
Melting Point	Sintering at 100°C, melting above 110°C to a cloudy liquid, becoming clear at 135°C	
Solubility	Very slightly soluble in water; sparingly soluble in alcohol; freely soluble in dimethylformamide and formamide.	[1]
pH (saturated aqueous solution)	5.0 - 7.5	

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and quality control of Penicillin G benzathine.

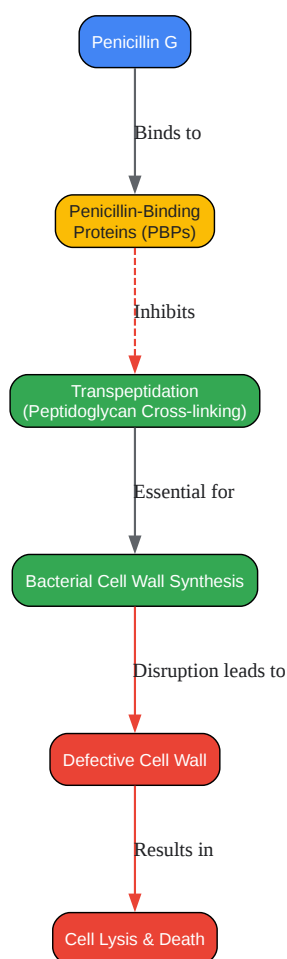
Table 2: Spectroscopic Data for Penicillin G Benzathine

Spectroscopic Technique	Key Peaks / Signals	References
^1H NMR	Signals corresponding to the protons of the penicillin G and benzathine moieties are observed.	
^{13}C NMR	Resonances for the carbonyl carbons of the β -lactam, amide, and carboxylate groups, as well as aromatic and aliphatic carbons are present.	
FT-IR (cm^{-1})	~ 3300 (N-H stretch), ~ 1775 (C=O stretch, β -lactam), ~ 1680 (C=O stretch, amide I), ~ 1600 (C=O stretch, carboxylate), ~ 1530 (N-H bend, amide II)	
UV-Vis (λ_{max})	~ 257 nm, ~ 263 nm, ~ 268 nm (in methanol)	

Pharmacological Properties

Mechanism of Action

Penicillin G benzathine is a β -lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The active moiety, penicillin G, binds to and inactivates penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. PBPs are enzymes involved in the terminal stages of peptidoglycan synthesis, which is a critical component of the bacterial cell wall. Inhibition of PBPs leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and death.^{[2][3][4]}



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Caption: Mechanism of action of Penicillin G.

Pharmacokinetics

The benzathine salt of penicillin G has very low solubility in water, which results in its slow release from the site of intramuscular injection. This slow absorption and subsequent hydrolysis to penicillin G lead to lower but much more prolonged therapeutic blood levels compared to other parenteral penicillins.

Table 3: Pharmacokinetic Properties of Penicillin G Benzathine

Parameter	Value	References
Bioavailability	Slow and prolonged absorption after IM injection	
Protein Binding	~60% (Penicillin G)	
Metabolism	Hydrolyzed to Penicillin G	
Half-life	Long apparent half-life due to slow absorption	
Excretion	Primarily renal	

Experimental Protocols

Synthesis of Penicillin G Benzathine Tetrahydrate[5]

This protocol describes the preparation of Penicillin G benzathine tetrahydrate from Penicillin G potassium and N,N'-dibenzylethylenediamine diacetate.

Materials:

- Penicillin G potassium
- N,N'-dibenzylethylenediamine diacetate
- Ethanol
- Purified water

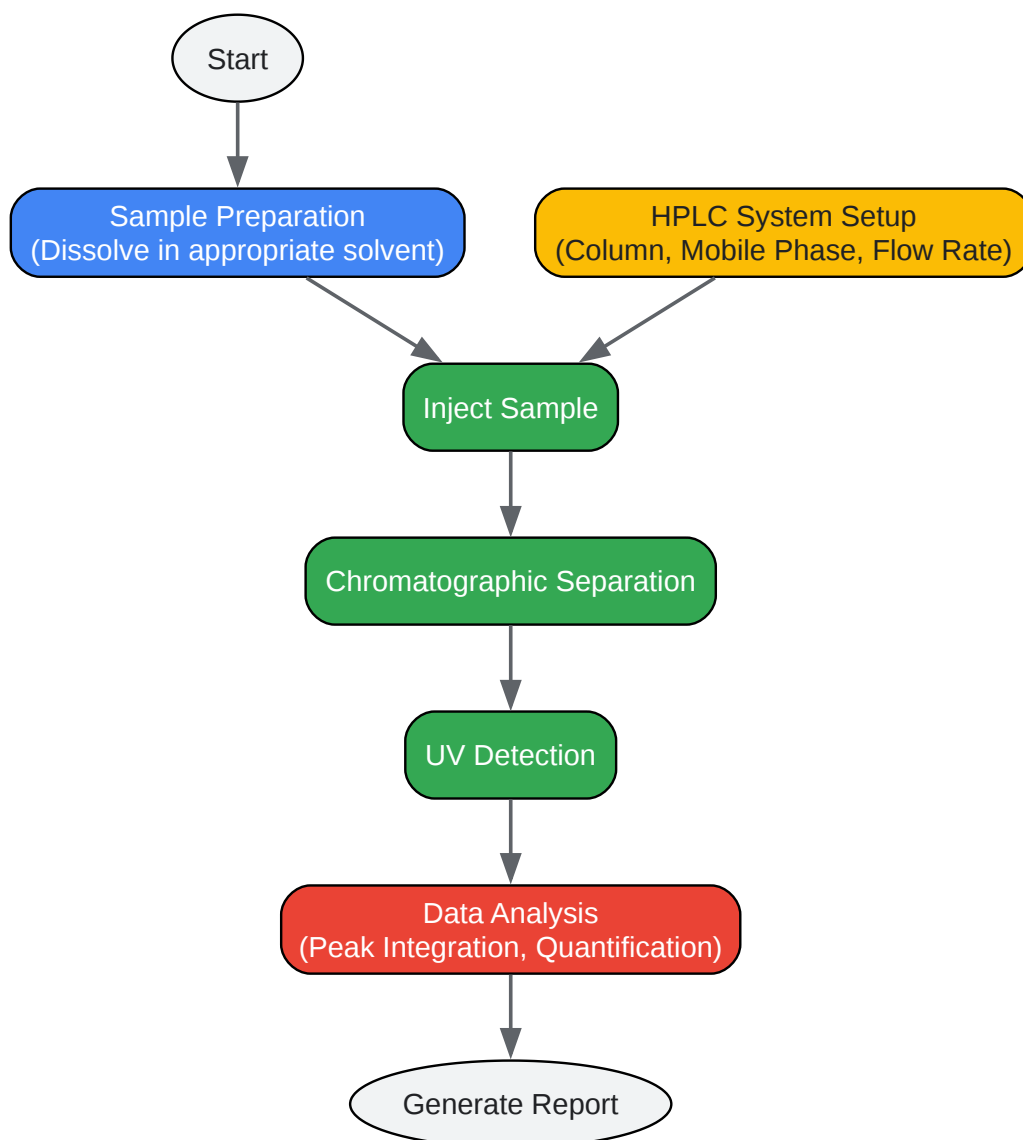
Procedure:

- Dissolve Penicillin G potassium (4 kg, 10.738 moles) in purified water (40 liters) at 20-30°C.
- Add ethanol (72 liters) to the Penicillin G potassium aqueous solution at 20-30°C.
- In a separate vessel, dissolve N,N'-dibenzylethylenediamine diacetate (1.974 kg, 5.476 moles) in purified water (56 liters) at 20-30°C.

- Slowly add the N,N'-dibenzylethylenediamine diacetate solution to the Penicillin G potassium solution over approximately 30 minutes with continuous stirring.
- Continue stirring the mixture at 20-30°C for an additional 30 minutes.
- Filter the resulting precipitate at 20-30°C.
- Wash the filtered product with purified water (3 x 16 liters) followed by ethanol (2 x 8 liters).
- The resulting product is Penicillin G benzathine tetrahydrate.

High-Performance Liquid Chromatography (HPLC) Analysis

This section provides a general workflow for the HPLC analysis of Penicillin G benzathine. Specific parameters may need to be optimized based on the instrumentation and specific analytical goals.



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Caption: General workflow for HPLC analysis.

Example HPLC Method for Penicillin G:[5]

- Column: Ascentis® Express C18, 2.7 μm , 100 x 2.1 mm
- Mobile Phase: 20 mM Potassium dihydrogen phosphate in water : Methanol (60:40, v/v)
- Flow Rate: 246 $\mu\text{L}/\text{min}$
- Column Temperature: 30 $^{\circ}\text{C}$

- Detection: UV at 280 nm
- Injection Volume: 1 μ L

Sample Preparation for Analysis in Milk:[5]

- Spike 2 mL of milk with a known concentration of Penicillin G sodium.
- Vortex and incubate at 25 °C for 3 hours.
- Add 8 mL of acetonitrile to precipitate proteins.
- Centrifuge at 2,600 rpm for 30 minutes at 25 °C.
- Filter the supernatant (0.22 μ m) before injection into the HPLC system.

Signaling Pathways

As a direct-acting antibacterial agent that targets the bacterial cell wall, Penicillin G benzathine does not have a primary mechanism of action involving the modulation of specific signaling pathways within human cells. Its therapeutic effect is localized to the inhibition of bacterial growth and proliferation.

Conclusion

This technical guide provides a detailed overview of the core molecular and pharmacological properties of Penicillin G benzathine, along with essential experimental protocols for its synthesis and analysis. The structured data and methodologies presented herein are intended to serve as a valuable resource for the scientific and drug development communities.

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